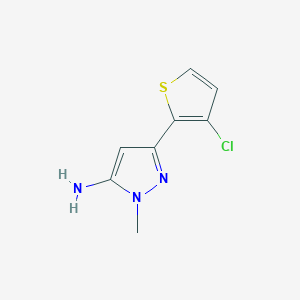![molecular formula C13H16N4O B13291139 N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-YL)propanamide](/img/structure/B13291139.png)
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that features a pyrazole ring and an amide linkage. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both the pyrazole and amide functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamine.
Scientific Research Applications
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Aminomethyl)phenyl]-3-(1H-pyrazol-1-yl)propanamide
- N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)butanamide
Uniqueness
N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrazole and amide functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C13H16N4O/c1-10(17-7-3-6-15-17)13(18)16-12-5-2-4-11(8-12)9-14/h2-8,10H,9,14H2,1H3,(H,16,18) |
InChI Key |
AEFLDURKLNJTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13291062.png)

![7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13291086.png)
![3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole](/img/structure/B13291087.png)



![2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13291100.png)





